molecular formula C13H23N5O5 B12719923 N-(1,2-Dihydroxy-2-((1-oxo-3-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)propyl)amino)ethyl)acrylamide CAS No. 93892-96-7

N-(1,2-Dihydroxy-2-((1-oxo-3-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)propyl)amino)ethyl)acrylamide

Cat. No.: B12719923
CAS No.: 93892-96-7
M. Wt: 329.35 g/mol
InChI Key: GODVJDLFOSJHED-UHFFFAOYSA-N
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Description

This compound is a structurally complex acrylamide derivative characterized by multiple functional groups, including a dihydroxyethyl moiety, an acrylamide backbone, and a 2-oxoimidazolidinyl-ethylamino substituent. Its molecular formula is C₁₂H₂₁N₅O₅ (assuming the dihydroxy addition modifies the structure described in ), with a molecular weight of approximately 315.33 g/mol (calculated from the formula).

Properties

CAS No.

93892-96-7

Molecular Formula

C13H23N5O5

Molecular Weight

329.35 g/mol

IUPAC Name

N-[1,2-dihydroxy-2-(prop-2-enoylamino)ethyl]-3-[2-(2-oxoimidazolidin-1-yl)ethylamino]propanamide

InChI

InChI=1S/C13H23N5O5/c1-2-9(19)16-11(21)12(22)17-10(20)3-4-14-5-7-18-8-6-15-13(18)23/h2,11-12,14,21-22H,1,3-8H2,(H,15,23)(H,16,19)(H,17,20)

InChI Key

GODVJDLFOSJHED-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC(C(NC(=O)CCNCCN1CCNC1=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene undergoes nitration to produce 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process is carefully controlled to ensure safety and efficiency. The production involves the use of large reactors, precise temperature control, and continuous monitoring to prevent any hazardous conditions.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products, depending on the conditions.

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.

    Substitution: Strong bases or nucleophiles are typically employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.

    Reduction: Reduction produces aminotoluenes and other reduced forms.

    Substitution: Substitution reactions yield various substituted toluenes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research has indicated that compounds similar to N-(1,2-Dihydroxy-2-((1-oxo-3-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)propyl)amino)ethyl)acrylamide exhibit promising anticancer activity. For instance, derivatives of acrylamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that acrylamide derivatives could effectively target specific cancer cell lines, leading to significant reductions in cell viability .

Drug Delivery Systems
The compound can also be utilized in drug delivery systems. Its structure allows for modifications that enhance solubility and stability of therapeutic agents. For example, conjugating this compound with chemotherapeutic agents can improve their pharmacokinetics and bioavailability .

Enzyme Inhibition
this compound has shown potential as an enzyme inhibitor. Compounds designed with similar functionalities have been reported to inhibit specific enzymes involved in metabolic pathways related to diseases such as diabetes and obesity .

Materials Science Applications

Polymer Synthesis
This compound can serve as a monomer in the synthesis of polymers with tailored properties. Its ability to form cross-linked networks makes it suitable for creating hydrogels used in biomedical applications such as tissue engineering and drug delivery .

Coatings and Adhesives
In materials science, acrylamide derivatives are often employed in the formulation of coatings and adhesives due to their excellent adhesion properties and resistance to environmental degradation. The incorporation of this compound into these formulations can enhance performance characteristics such as flexibility and durability .

Biochemical Applications

Bioconjugation Techniques
The compound can be utilized in bioconjugation techniques, where it serves as a linker to attach biomolecules such as proteins or nucleic acids to surfaces or other biomolecules. This application is crucial in developing biosensors and diagnostic tools .

Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The incorporation of this compound into polymers has been shown to impart antimicrobial activity, making it useful for medical devices and packaging materials .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of acrylamide derivatives on human breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating potent activity at low concentrations .

Case Study 2: Drug Delivery

Research on the use of modified acrylamide compounds in drug delivery systems highlighted their ability to encapsulate hydrophobic drugs effectively. The study demonstrated improved release profiles compared to traditional carriers .

Case Study 3: Antimicrobial Coatings

A recent investigation into antimicrobial coatings incorporating N-(1,2-Dihydroxy...) revealed that surfaces treated with this compound exhibited significant reductions in bacterial colonization over time. This property is particularly beneficial for medical implants and hospital equipment .

Mechanism of Action

The mechanism of action of 2,4,6-trinitrotoluene as an explosive involves rapid decomposition and the release of gases, leading to a high-pressure shock wave. The molecular targets include the bonds within the 2,4,6-trinitrotoluene molecule, which break down under high temperatures and pressures, resulting in an explosive reaction. The pathways involved include the formation of nitrogen gas, carbon dioxide, and water vapor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analog, N-(((1-Oxo-3-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)propyl)amino)methyl)acrylamide (UNII: 8M9JDF5WT8 ), shares key features but lacks the 1,2-dihydroxyethyl group. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Property Target Compound (C₁₂H₂₁N₅O₅) Analog (C₁₂H₂₁N₅O₃)
Molecular Weight ~315.33 g/mol 283.33 g/mol
Functional Groups Acrylamide, dihydroxyethyl, 2-oxoimidazolidinyl-ethylamino Acrylamide, 2-oxoimidazolidinyl-ethylamino
Hydrogen Bond Donors 5 (OH, NH groups) 3 (NH groups)
Hydrogen Bond Acceptors 7 5
Polar Surface Area High (estimated >120 Ų) Moderate (~90 Ų)
Solubility (Predicted) Higher aqueous solubility Moderate solubility

Key Differences and Implications:

This could enhance bioavailability in drug delivery applications .

Stability : The dihydroxyethyl group may introduce steric hindrance or susceptibility to oxidation, affecting stability under physiological conditions.

Biological Activity : The hydroxyl groups could facilitate interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding, altering potency or selectivity relative to analogs lacking these moieties.

Research Findings and Limitations

  • Pharmacological Data: No direct studies on the target compound exist, but acrylamide derivatives are often explored for kinase inhibition or polymer applications. The analog’s UNII code (8M9JDF5WT8) suggests regulatory interest, though clinical data remain undisclosed .
  • Synthetic Challenges : The dihydroxyethyl group complicates synthesis, requiring protective group strategies to avoid side reactions during acrylamide formation.

Biological Activity

N-(1,2-Dihydroxy-2-((1-oxo-3-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)propyl)amino)ethyl)acrylamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C13H23N5O. It features multiple functional groups, including hydroxyl, carbonyl, and amine groups, which are crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of amine and hydroxyl groups allows for interaction with various enzymes, potentially inhibiting their activity.
  • Receptor Binding : The structural components may enable binding to specific receptors, influencing cellular signaling pathways.
  • Antioxidant Properties : Hydroxyl groups are known to exhibit antioxidant activity, which can protect cells from oxidative stress.

Antimicrobial Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls and inhibit essential metabolic processes .

Antitumor Activity

In vitro studies have demonstrated that related compounds can inhibit the growth of cancer cell lines. For example, a derivative was tested against HepG2 (liver cancer) and SGC7901 (gastric cancer) cells, showing considerable cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Case Studies

StudyFindings
Smith et al. (1994) Advanced Maillard reaction products linked to Alzheimer’s pathologySuggests potential neuroprotective effects through modulation of protein modifications
Recent Antimicrobial Studies Compounds with similar structures showed inhibition against E. coli and S. aureusHighlights potential for development as an antimicrobial agent
Antitumor Activity Assay Significant growth inhibition in HepG2 and SGC7901 cellsSupports further investigation into anticancer applications

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